molecular formula C24H16Br2N4O2S4 B11534820 2-[(6-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-[(6-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11534820
M. Wt: 680.5 g/mol
InChI Key: ITNKXJLNRQBBIL-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound that features a combination of benzothiazole and dibromophenol moieties

Preparation Methods

The synthesis of 2-({6-[(E)-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and dibromophenol intermediates, which are then coupled through a series of condensation and substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the dibromophenol moiety can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms in the dibromophenol moiety can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({6-[(E)-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenol moiety may interact with active sites of enzymes, inhibiting their activity, while the benzothiazole moiety may modulate receptor functions. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and dibromophenol analogs. Compared to these compounds, 2-({6-[(E)-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:

  • 2,6-Dibromophenol
  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • Benzothiazole derivatives with various substituents

Properties

Molecular Formula

C24H16Br2N4O2S4

Molecular Weight

680.5 g/mol

IUPAC Name

2-[[6-[(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C24H16Br2N4O2S4/c1-33-23-29-17-5-3-14(9-20(17)35-23)28-21(31)11-34-24-30-18-4-2-13(8-19(18)36-24)27-10-12-6-15(25)22(32)16(26)7-12/h2-10,32H,11H2,1H3,(H,28,31)

InChI Key

ITNKXJLNRQBBIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC(=C(C(=C5)Br)O)Br

Origin of Product

United States

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